Cas no 1864163-82-5 (2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide)

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-1452713
- 1864163-82-5
- 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide
- 2-Bromo-5-methoxy-N-methylbenzenesulfonamide
- Benzenesulfonamide, 2-bromo-5-methoxy-N-methyl-
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- インチ: 1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3
- InChIKey: HYTWUHXQHMDURG-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1S(NC)(=O)=O)OC
計算された属性
- 精确分子量: 278.95648g/mol
- 同位素质量: 278.95648g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- 密度みつど: 1.554±0.06 g/cm3(Predicted)
- Boiling Point: 387.9±52.0 °C(Predicted)
- 酸度系数(pKa): 10.83±0.30(Predicted)
2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452713-250mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 250mg |
$642.0 | 2023-09-29 | ||
Enamine | EN300-1452713-100mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1452713-50mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 50mg |
$587.0 | 2023-09-29 | ||
Enamine | EN300-1452713-1.0g |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1452713-5000mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 5000mg |
$2028.0 | 2023-09-29 | ||
Enamine | EN300-1452713-1000mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 1000mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1452713-2500mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 2500mg |
$1370.0 | 2023-09-29 | ||
Enamine | EN300-1452713-500mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 500mg |
$671.0 | 2023-09-29 | ||
Enamine | EN300-1452713-10000mg |
2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide |
1864163-82-5 | 10000mg |
$3007.0 | 2023-09-29 |
2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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3. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamideに関する追加情報
Introduction to 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 1864163-82-5)
2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1864163-82-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities. The structural features of this molecule, including the presence of a bromine substituent, a methoxy group, and a sulfonamide moiety, contribute to its unique chemical properties and potential applications in drug discovery.
The sulfonamide functional group is particularly noteworthy due to its ability to act as a bioisostere for carboxylic acid groups in drug molecules. This property makes sulfonamides valuable in the design of drugs that require interactions with biological targets such as enzymes and receptors. The incorporation of a methyl group at the nitrogen atom of the sulfonamide further enhances the compound's solubility and metabolic stability, which are critical factors in pharmaceutical development.
The bromine atom in 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide serves as a versatile handle for further chemical modifications. Brominated aromatic compounds are frequently used as intermediates in synthetic chemistry due to the ease with which bromine can be introduced or removed through various reaction pathways. This flexibility allows chemists to explore diverse structural modifications, enabling the optimization of biological activity and pharmacokinetic properties.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated and halogenated aromatic compounds in the development of novel therapeutic agents. The presence of a bromine atom in 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide aligns with this trend, as halogenated derivatives are often more potent and have improved pharmacological profiles compared to their non-halogenated counterparts.
In addition to its structural significance, 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide has been investigated for its potential role in various therapeutic areas. Studies have demonstrated its utility as a building block in the synthesis of more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The methoxy group at the 5-position of the benzene ring contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets. The methoxy group is known to be electron-donating, which can enhance the compound's binding affinity to certain receptors or enzymes. This feature makes 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide a valuable scaffold for designing molecules with improved pharmacological efficacy.
Recent research has also explored the role of sulfonamides in modulating immune responses. Sulfonamide derivatives have been shown to interact with various immune-related proteins and pathways, making them potential candidates for treating autoimmune diseases and infections. The combination of a bromine atom, a methoxy group, and a sulfonamide moiety in 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide suggests that it may exhibit similar immunomodulatory properties, although further studies are needed to confirm these hypotheses.
The synthesis of 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine atom typically involves electrophilic aromatic substitution reactions, while the methoxy group can be incorporated through nucleophilic aromatic substitution or direct methylation techniques. The sulfonamide group is typically formed via reaction between a sulfonyl chloride and an amine derivative.
One of the key challenges in working with 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is ensuring high yield and purity during synthesis. Impurities can significantly affect the biological activity and pharmacokinetic properties of derived compounds, making rigorous purification techniques essential. Chromatographic methods such as column chromatography are commonly employed to isolate pure samples of this compound.
The application potential of 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide extends beyond pharmaceuticals into other areas such as materials science and agrochemicals. The unique structural features of this compound make it suitable for developing advanced materials with specialized properties, such as liquid crystals or conductive polymers. Additionally, sulfonamides have been used in agrochemicals due to their ability to interact with biological targets in plants and pests.
In conclusion, 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 1864163-82-5) is a versatile organic compound with significant potential in pharmaceutical research and development. Its structural features, including the bromine substituent, methoxy group, and sulfonamide moiety, make it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its utility in developing kinase inhibitors and immunomodulatory compounds, underscoring its importance in modern drug discovery efforts.
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